
3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group to a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a trifluoromethylating agent under acidic conditions. Another approach involves the use of trifluoromethylated intermediates in a multi-step synthesis process.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzoic acid.
Reduction: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can enhance the biological activity and stability of target molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics such as increased hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function. The trifluoromethyl group can influence the compound’s lipophilicity and electron distribution, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Benzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group directly attached to the benzene ring, differing in its electronic and steric properties.
2,2,2-Trifluoroethylbenzene: Similar trifluoromethyl group but lacks the aldehyde functionality.
Uniqueness: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is unique due to the combination of the trifluoromethyl group and the aldehyde functionality. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZGERAJZMSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

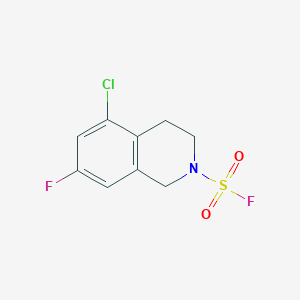
![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)
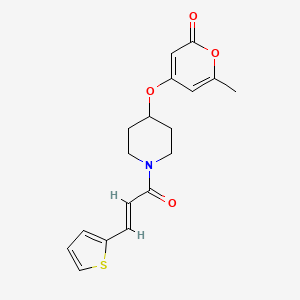
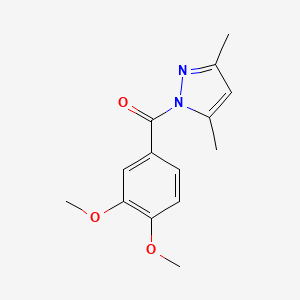
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)
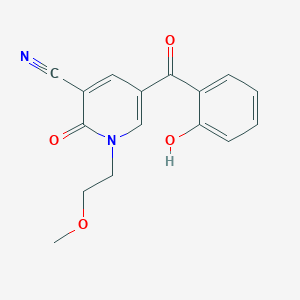
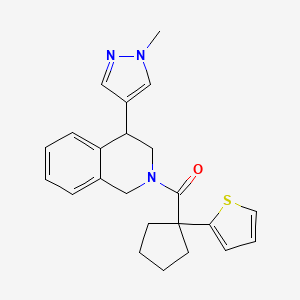
![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2892079.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)
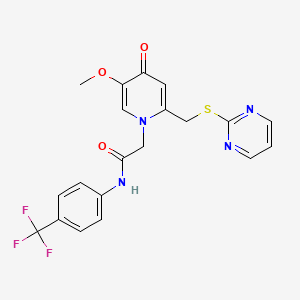
![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)
![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)
